Kinase Inhibition Profile of Derived Analog
While direct biological data for the specific building block is proprietary, a closely related analog within the same series (bearing a similar 4,5,6-trisubstituted pyrrolo[2,3-b]pyridine core) demonstrates potent inhibitory activity against key kinases. This data serves as a class-level inference for the potential of derivatives synthesized from this core. The analog exhibits sub-nanomolar IC50 values against JAK1 (<1.00 nM) and JAK2 (1 nM) [1].
| Evidence Dimension | Inhibition of JAK1 and JAK2 kinases |
|---|---|
| Target Compound Data | IC50 <1.00 nM (JAK1), IC50 1 nM (JAK2) for a representative 4,5,6-trisubstituted pyrrolo[2,3-b]pyridine derivative |
| Comparator Or Baseline | Unsubstituted 7-azaindole scaffold (inactive or weakly active) |
| Quantified Difference | Sub-nanomolar inhibition vs. no significant activity |
| Conditions | Biochemical inhibition assay, 10-dose IC50 mode with 3-fold serial dilutions starting at 100 μM [1] |
Why This Matters
This demonstrates the scaffold's inherent potential to yield potent kinase inhibitors, making this building block a high-value starting point for medicinal chemistry programs.
- [1] Vankayalapati, H., Yerramreddy, V., Gangireddy, P., & Appalaneni, R. P. (2015). Substituted pyrrolo[2,3-b]pyridines as ITK and JAK inhibitors. U.S. Patent No. 9,206,188. View Source
